molecular formula C26H43NO12 B8104045 Cbz-NH-peg8-CH2cooh

Cbz-NH-peg8-CH2cooh

Cat. No.: B8104045
M. Wt: 561.6 g/mol
InChI Key: OIYALYHILLPDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-NH-PEG8-CH2COOH is a polyethylene glycol (PEG)-based linker compound featuring a carbobenzyloxy (Cbz)-protected amino group and a terminal carboxylic acid. This structure enables its use in bioconjugation, drug delivery, and polymer modification. The Cbz group protects the amine during synthetic processes, while the PEG8 spacer (8 ethylene glycol units) enhances water solubility and reduces immunogenicity. The carboxylic acid terminus allows covalent coupling to amines via carbodiimide chemistry, making it valuable for creating stable biomolecule conjugates .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO12/c28-25(29)23-38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-27-26(30)39-22-24-4-2-1-3-5-24/h1-5H,6-23H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYALYHILLPDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc-Based Solid-Phase Synthesis

Fmoc (fluorenylmethyloxycarbonyl) chemistry is widely employed for constructing PEG-based linkers due to its compatibility with acid-labile protective groups. The synthesis of Cbz-NH-PEG8-CH2COOH typically involves:

  • Resin Selection : A Wang or Rink amide resin is preloaded with a carboxylic acid-functionalized PEG8 spacer. For example, Fmoc-PEG8-CH2COOH is anchored to the resin via its terminal carboxylic acid using standard coupling reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine).

  • Deprotection and Coupling : The Fmoc group is removed using 20% piperidine in DMF, exposing the amine for subsequent coupling with Cbz-protected amino acids. Cbz-chloride or Cbz-succinimide ester is introduced to the PEG8 backbone under mild basic conditions (pH 8–9).

  • Cleavage and Isolation : The final product is cleaved from the resin using trifluoroacetic acid (TFA) cocktails (e.g., TFA:H2O:triisopropylsilane = 95:2.5:2.5) and purified via reverse-phase HPLC.

Key Reaction Conditions :

  • Temperature: 25°C

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

  • Coupling Reagents: HBTU/HOBt (1:1 molar ratio)

  • Yield: 60–75% (crude), >95% after purification.

Boc-Based Solid-Phase Synthesis

Boc (tert-butyloxycarbonyl) chemistry is preferred for synthesizing acid-stable linkers. Unlike Fmoc strategies, Boc groups require stronger acids (e.g., anhydrous hydrogen fluoride) for deprotection, which may complicate PEG stability. However, this method minimizes side reactions during Cbz group introduction:

  • Resin Functionalization : Merrifield resin is functionalized with a hydroxymethyl group, followed by coupling to PEG8-diacid using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

  • Cbz Protection : The terminal amine is protected with Cbz-chloride in the presence of triethylamine (TEA).

  • Global Deprotection : HF-pyridine cleaves the Boc group and releases the linker from the resin, yielding this compound.

Advantages :

  • Reduced epimerization risks during coupling.

  • Compatibility with hydrophobic peptide sequences.

Solution-Phase Synthesis

Stepwise PEG Elongation

Solution-phase synthesis is scalable for industrial production. The PEG8 spacer is built incrementally using ethylene oxide monomers or pre-synthesized PEG blocks:

  • PEG8 Backbone Assembly : Ethylene glycol units are added via Williamson ether synthesis, starting from ethylene glycol and reacting with tosyl chloride-activated monomers. Each elongation step requires purification by silica gel chromatography.

  • Cbz-Amine Incorporation : The terminal hydroxyl group of PEG8 is converted to an amine using phthalimide protection, followed by hydrazine deprotection. Cbz-chloride is then coupled to the amine in dichloromethane with TEA.

  • Carboxylic Acid Functionalization : The opposite terminus is oxidized to a carboxylic acid using Jones reagent (CrO3 in H2SO4) or enzymatic methods.

Typical Yields :

  • PEG8 diol to PEG8-diamine: 85%

  • Cbz protection: 90%

  • Oxidation to carboxylic acid: 70–80%.

Convergent Coupling Strategy

A convergent approach reduces step count by coupling pre-synthesized PEG segments:

  • Synthesis of Cbz-NH-PEG4-OH : PEG4 is functionalized with Cbz-protected amine at one end and hydroxyl at the other.

  • Synthesis of HO-PEG4-CH2COOH : PEG4 is oxidized to a carboxylic acid at one terminus.

  • Mitsunobu Coupling : The two PEG4 blocks are joined using diethyl azodicarboxylate (DEAD) and triphenylphosphine, forming the PEG8 spacer.

Reaction Equation :
Cbz-NH-PEG4-OH+HO-PEG4-CH2COOHDEAD, PPh3Cbz-NH-PEG8-CH2COOH\text{Cbz-NH-PEG}_4\text{-OH} + \text{HO-PEG}_4\text{-CH}_2\text{COOH} \xrightarrow{\text{DEAD, PPh}_3} \text{Cbz-NH-PEG}_8\text{-CH}_2\text{COOH}

Purification and Characterization

Chromatographic Methods

  • Reverse-Phase HPLC : C18 columns (5 μm, 250 × 4.6 mm) with acetonitrile/water gradients (5–95% over 30 min) resolve PEG impurities.

  • Size-Exclusion Chromatography (SEC) : Determines molecular weight distribution (ĐM = 1.02–1.05).

Spectroscopic Analysis

  • NMR :

    • 1H NMR^1\text{H NMR} (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.98 (s, 2H, CH2Cbz), 3.64–3.52 (m, 32H, PEG8).

    • 13C NMR^{13}\text{C NMR}: δ 156.2 (Cbz carbonyl), 70.1–69.8 (PEG ether carbons).

  • Mass Spectrometry :

    • ESI-MS: m/z 575.65 [M+H]+^+ (calculated for C27H45NO12).

Applications in Bioconjugation

This compound serves as a versatile linker in:

  • PROTAC Synthesis : Connects E3 ligase ligands (e.g., von Hippel-Lindau) to target protein binders (e.g., BET inhibitors).

  • ADC Development : Links monoclonal antibodies (e.g., trastuzumab) to cytotoxic payloads (e.g., MMAE) via maleimide-thiol chemistry.

Stability Data :

  • Aqueous solubility: >100 mg/mL (pH 7.4).

  • Serum stability: t1/2 > 72 hours (human plasma, 37°C) .

Chemical Reactions Analysis

Types of Reactions

Cbz-NH-peg8-CH2cooh undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carboxylic acids.

    Reduction: Reduction of carboxylic acids to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are employed for halogenation reactions.

Major Products

The major products formed from these reactions include various derivatives of polyethylene glycol with different functional groups, which can be further utilized in the synthesis of complex molecules .

Scientific Research Applications

Role in PROTAC Synthesis

Cbz-NH-PEG8-CH2COOH serves as a crucial component in constructing PROTAC molecules. It acts as a linker connecting two different ligands: one for the target protein and another for an E3 ubiquitin ligase. This connection enables the recruitment of the E3 ligase to the target protein, marking it for degradation by the proteasome.

Component Function Role in PROTAC
Cbz Protected AmineProtects the amine group during synthesisAllows for selective deprotection and conjugation
PEG8 LinkerProvides solubility and flexibilityEnhances pharmacokinetic properties of PROTACs
Carboxylic AcidReacts with amino groups for conjugationFacilitates attachment to other molecules

Applications in Drug Development

  • Targeted Protein Degradation : By facilitating the synthesis of PROTACs, this compound plays a key role in targeted protein degradation. This approach has shown promise in treating diseases where specific proteins are implicated, such as cancer and neurodegenerative disorders .
  • Antibody-Drug Conjugates (ADCs) : Although primarily used in PROTACs, PEG linkers like this compound can also be applied in ADCs to improve drug delivery and reduce side effects.

Research in Nanotechnology and Materials Science

  • Nanoparticle Drug Delivery : The PEG component in this compound can be utilized in designing nanoparticles for drug delivery systems. PEGylation enhances the solubility and stability of nanoparticles, improving their pharmacokinetic profiles .
  • Biomaterials : The versatility of PEG-based compounds makes them suitable for applications in biomaterials research, including the development of hydrogels and other biomedical devices .

Future Perspectives

The use of this compound in PROTAC synthesis and other biomedical applications is expected to grow as research into targeted protein degradation and drug delivery technologies advances. Its role in improving the efficacy and specificity of therapeutic agents will continue to be a focus of scientific investigation.

Mechanism of Action

Cbz-NH-peg8-CH2cooh functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol chain provides flexibility and solubility, enhancing the efficacy of the PROTAC .

Comparison with Similar Compounds

Table 1: Comparative Properties of Cbz-NH-PEG8-CH2COOH and Analogues

Compound Name CAS Number PEG Length Protecting Group Terminal Group Molecular Weight Key Applications
This compound Not explicitly listed* PEG8 Cbz -COOH ~500–600 (estimated) Bioconjugation, drug delivery
Cbz-NH-PEG2-COOH 1347750-76-8 PEG2 Cbz -COOH 311.33 Short-linker applications
Boc-NH-PEG8-CH2CH2COOH 1334169-93-5 PEG8 Boc -COOH 533.64 Polymer modification
N3-PEG3-CH2CH2COOH 1056024-94-2 PEG3 None (Azide) -COOH ~350 (estimated) Click chemistry
Fmoc-N-amido-PEG8-acid 756526-02-0 PEG8 Fmoc -COOH 679.75 Solid-phase peptide synthesis

Impact of PEG Length

  • Shorter PEG Chains (e.g., PEG2–PEG5): Compounds like Cbz-NH-PEG2-COOH (MW 311.33) offer reduced steric hindrance, suitable for applications requiring compact linkers. However, they exhibit lower water solubility compared to longer PEG chains.
  • Longer PEG Chains (e.g., PEG8): Boc-NH-PEG8-CH2CH2COOH (MW 533.64) and inferred this compound provide enhanced solubility and flexibility, critical for stabilizing protein-drug conjugates.

Protecting Group Variations

  • Cbz vs. Boc: The Cbz group is stable under acidic conditions but cleavable via hydrogenolysis, whereas the Boc group is acid-labile. This difference dictates their use in orthogonal protection strategies .
  • Fmoc: Fmoc-N-amido-PEG8-acid (MW 679.75) is preferred in peptide synthesis due to its UV-sensitive cleavage, enabling photolithographic patterning.

Terminal Functional Group Diversity

  • Carboxylic Acid (-COOH): Enables amine coupling (e.g., this compound and Boc-NH-PEG8-CH2CH2COOH) .
  • Azide (-N3): N3-PEG3-CH2CH2COOH supports click chemistry with alkynes, useful in bioorthogonal labeling .

Bioconjugation Efficiency

  • Boc-NH-PEG8-CH2CH2COOH demonstrated >90% coupling efficiency with lysine residues in antibody-drug conjugate (ADC) synthesis .
  • Cbz-protected analogues are favored in multi-step syntheses due to their stability under basic conditions .

Solubility and Toxicity

  • PEG8 linkers reduce aggregation in hydrophobic drug formulations, as shown in paclitaxel-PEG8 conjugates .
  • Shorter PEG chains (e.g., PEG2) may induce mild cytotoxicity at high concentrations, whereas PEG8 derivatives show negligible toxicity .

Biological Activity

Cbz-NH-PEG8-CH2COOH is a polyethylene glycol (PEG)-based compound featuring a carbobenzyloxy (Cbz) group, an amine (NH), and a carboxylic acid (CH2COOH) functional group. This compound exhibits significant biological activity, primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to promote targeted protein degradation. The PEG component enhances solubility and stability, making it a versatile tool in drug discovery and delivery systems.

The biological activity of this compound is largely attributed to its role as a linker in PROTACs . PROTACs consist of two ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, while the other targets the protein of interest. This dual targeting exploits the ubiquitin-proteasome system to selectively degrade proteins, offering a novel approach to cancer therapy and other diseases characterized by dysregulated protein levels .

Properties

  • Hydrophilicity : The PEG moiety imparts substantial hydrophilicity, enhancing solubility in aqueous environments.
  • Selective Reactivity : The Cbz group serves as a protecting group for amines, allowing for selective reactions during synthesis.
  • Conjugation Potential : The carboxylic acid group facilitates further conjugation with various biomolecules, making it an essential building block in biochemistry and pharmaceutical applications .

Comparative Analysis

The following table summarizes key features of this compound compared to similar compounds:

Compound NameStructure FeaturesUnique Characteristics
This compoundPEG chain length of 8Effective as a PROTAC linker with enhanced solubility
Cbz-NH-PEG10-CH2COOHPEG chain length of 10Higher solubility but may alter pharmacokinetics
Boc-NH-PEG10-CH2COOHDifferent protecting group (Boc)Different stability profiles during reactions
NH2-PEG10-CH2COOHLacks protecting groupsMore reactive due to free amine; used in direct conjugation

Study on PROTACs Utilizing this compound

A recent study explored the application of this compound in developing PROTACs for targeted cancer therapy. The researchers synthesized several PROTACs using this linker and evaluated their efficacy in degrading specific oncoproteins in vitro. The results indicated that the compounds demonstrated significant potency, achieving IC₅₀ values in the nanomolar range for several target proteins .

In Vitro Analysis

In vitro studies have shown that PEGylated compounds like this compound improve water solubility and proteolytic stability. This property is critical for enhancing the pharmacokinetic profiles of therapeutic agents. For instance, when conjugated with anticancer drugs, these compounds exhibited improved cellular uptake and reduced cytotoxicity compared to their unconjugated counterparts .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound-based conjugates. These studies typically utilize methods such as MTT assays to determine cell viability post-treatment. Results have shown that while these conjugates enhance drug delivery efficiency, they maintain low cytotoxicity towards normal cells, indicating their potential for therapeutic applications without significant side effects .

Q & A

Basic Research Questions

Q. What analytical techniques are essential for confirming the molecular structure and purity of Cbz-NH-PEG8-CH2COOH?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify the carbobenzyloxy (Cbz) group, PEG spacer, and carboxylic acid terminus. Peaks at δ 7.2–7.4 ppm confirm aromatic protons in the Cbz group, while PEG protons appear as a broad singlet (~δ 3.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF ensures molecular weight matches theoretical values. Fragmentation patterns can validate PEG chain length and linker integrity .
  • FTIR Spectroscopy : Confirm carbonyl groups (C=O stretch at ~1700 cm1^{-1}) and PEG ether linkages (C-O-C at ~1100 cm1^{-1}) .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., at 254 nm) assesses purity. Gradient elution (water/acetonitrile with 0.1% TFA) resolves PEG-related impurities .

Q. How should researchers design experiments to optimize the solubility of this compound in aqueous buffers?

  • Methodological Answer :

  • Solvent Screening : Test solubility in PBS (pH 7.4), Tris-HCl (pH 8.0), and acetate buffers (pH 5.0) to identify pH-dependent trends. PEG’s hydrophilicity improves solubility, but the Cbz group may require co-solvents (e.g., DMSO ≤5%) .
  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radius to detect aggregation. Adjust buffer ionic strength or use surfactants (e.g., Tween-20) if aggregation occurs .
  • Critical Micelle Concentration (CMC) : Determine via fluorescence spectroscopy using pyrene as a probe, as PEG derivatives may form micelles at high concentrations .

Q. What protocols ensure stable storage of this compound for long-term studies?

  • Methodological Answer :

  • Lyophilization : Freeze-dry the compound in aliquots under inert gas (N2_2) to prevent oxidation. Reconstitute in degassed buffers before use .
  • Temperature Control : Store at −20°C in amber vials to minimize photodegradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to predict shelf life .
  • Purity Monitoring : Periodically analyze stored samples via HPLC to detect hydrolysis or oxidation byproducts (e.g., free carboxylic acid or Cbz-depleted forms) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, MS, and FTIR to resolve ambiguities. For example, an unexpected MS peak may correlate with an NMR signal indicating incomplete deprotection .
  • Iterative Synthesis : Prepare a control compound (e.g., without the Cbz group) to isolate spectral contributions from specific functional groups .
  • Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .

Q. What experimental design principles ensure reproducibility in this compound conjugation studies (e.g., with peptides or nanoparticles)?

  • Methodological Answer :

  • Stoichiometric Control : Use molar ratios (e.g., 1:1.2 for ligand:substrate) to account for reaction inefficiency. Monitor via UV-Vis (Cbz absorbance at ~270 nm) .
  • Reaction Kinetics : Perform time-course studies (0–24 hrs) with aliquots analyzed by HPLC to identify optimal conjugation windows .
  • Negative Controls : Include reactions without catalysts (e.g., EDC/NHS) or substrates to confirm covalent linkage vs. adsorption .

Q. How should researchers analyze contradictory results in biological assays involving this compound conjugates?

  • Methodological Answer :

  • Dose-Response Curves : Test multiple concentrations to distinguish true bioactivity from nonspecific effects (e.g., PEG-induced viscosity changes) .
  • Contradiction Matrix : Adapt TRIZ methodology to map technical contradictions (e.g., increased solubility vs. reduced cellular uptake) and identify trade-offs .
  • Meta-Analysis : Compare results with literature on analogous PEGylated compounds to contextualize findings. Use tools like PRISMA guidelines for systematic reviews .

Data Presentation & Ethical Compliance

Q. What statistical approaches are recommended for analyzing variability in PEGylation efficiency?

  • Methodological Answer :

  • ANOVA : Compare batch-to-batch variability (n ≥ 3) to assess synthesis consistency .
  • Error Propagation Models : Quantify uncertainty in conjugation efficiency calculations (e.g., ±5% HPLC integration error) .
  • Open-Source Tools : Use R or Python packages (e.g., SciPy, Pandas) for reproducible data analysis scripts .

Q. How can researchers ethically address data-sharing requirements for studies involving proprietary PEG derivatives?

  • Methodological Answer :

  • Data Anonymization : Share synthetic protocols without disclosing proprietary catalyst ratios. Use institutional repositories (e.g., Zenodo) for public datasets .
  • Material Transfer Agreements (MTAs) : Document terms for sharing this compound with collaborators, specifying limitations on commercial use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.